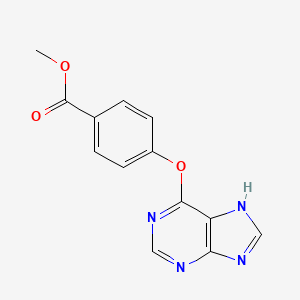
Sodium amino-tris(methylenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium amino-tris(methylenesulphonate) is a chemical compound with the molecular formula C3H13NNaO9P3 and a molecular weight of 323.05 g/mol . It is known for its high solubility in water and its use in various industrial and scientific applications. The compound is often utilized for its chelating properties and its ability to stabilize metal ions in solution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium amino-tris(methylenesulphonate) typically involves the reaction of nitrilotris(methylenephosphonic acid) with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: On an industrial scale, the production of sodium amino-tris(methylenesulphonate) involves the continuous addition of nitrilotris(methylenephosphonic acid) to a solution of sodium hydroxide under controlled temperature and pH conditions. The resulting solution is then concentrated and crystallized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium amino-tris(methylenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce lower oxidation state phosphonates .
Scientific Research Applications
Sodium amino-tris(methylenesulphonate) has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to stabilize metal ions in solution.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: Utilized in water treatment processes to prevent scale formation and corrosion
Mechanism of Action
The mechanism of action of sodium amino-tris(methylenesulphonate) involves its ability to chelate metal ions, thereby stabilizing them in solution. This chelation process prevents the metal ions from participating in unwanted side reactions. The compound’s molecular targets include various metal ions such as calcium, magnesium, and iron. The pathways involved in its action are primarily related to its interaction with these metal ions .
Comparison with Similar Compounds
Aminotri(methylenephosphonic acid): Similar in structure but lacks the sodium ions.
Ethylenediaminetetraacetic acid (EDTA): Another chelating agent with a broader range of applications.
Nitrilotriacetic acid (NTA): Similar chelating properties but different molecular structure
Uniqueness: Sodium amino-tris(methylenesulphonate) is unique due to its high water solubility and specific chelating properties, making it particularly useful in applications where metal ion stabilization is crucial. Its ability to form stable complexes with a variety of metal ions sets it apart from other chelating agents .
Properties
Molecular Formula |
C3H9NNa3O12P3 |
|---|---|
Molecular Weight |
412.99 g/mol |
IUPAC Name |
trisodium;[bis[[hydroxy(oxido)phosphoryl]oxymethyl]amino]methyl hydrogen phosphate |
InChI |
InChI=1S/C3H12NO12P3.3Na/c5-17(6,7)14-1-4(2-15-18(8,9)10)3-16-19(11,12)13;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;/q;3*+1/p-3 |
InChI Key |
PBMKEHHTKRIEFA-UHFFFAOYSA-K |
Canonical SMILES |
C(N(COP(=O)(O)[O-])COP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B13403657.png)
![3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13403665.png)


![2-Hydroxy-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide](/img/structure/B13403675.png)
![2-Ethoxy-3-(4-{2-[2-methyl-5-(4-methylthiophenyl)-pyrrol-1-yl]-ethoxy)-phenyl)-propionic acid](/img/structure/B13403681.png)


![2-Amino-5-[butyl(methyl)amino]benzoic acid](/img/structure/B13403696.png)




